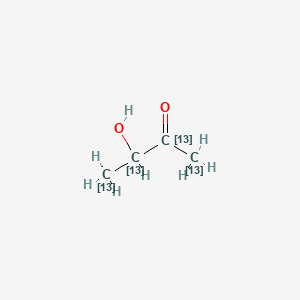

Acetoin-13C4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetoin-13C4: is a stable isotope-labeled compound, specifically a form of acetoin where four carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoin-13C4 can be synthesized through several methods. One common approach involves the partial deoxidization of diacetyl using zinc or other catalysts . Another method is the selective oxidation of 2,3-butanediol . These reactions typically require controlled conditions to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods: Industrial production of acetoin, including its isotopically labeled forms, often involves microbial fermentation. For instance, the bacterium Corynebacterium glutamicum has been engineered to produce high yields of acetoin from glucose . This method is advantageous due to its efficiency and eco-friendliness, avoiding the need for expensive additives or substrates.

Chemical Reactions Analysis

Types of Reactions: Acetoin-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Acetoin can be oxidized to diacetyl using mild oxidizing agents.

Reduction: It can be reduced to 2,3-butanediol using reducing agents like sodium borohydride.

Substitution: Acetoin can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Major Products:

Oxidation: Diacetyl

Reduction: 2,3-butanediol

Substitution: Various substituted acetoin derivatives depending on the nucleophile used.

Scientific Research Applications

Acetoin-13C4 has a wide range of applications in scientific research:

Chemistry: Used in NMR spectroscopy to study metabolic pathways and enzyme mechanisms.

Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: Applied in the production of flavoring agents and as a precursor in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which acetoin-13C4 exerts its effects is primarily through its incorporation into metabolic pathways. In bacteria like Lactococcus lactis, acetoin production is linked to carbohydrate metabolism, where it serves as an intermediate . The keto group in acetoin can react with various cellular components, leading to changes in metabolic fluxes and the production of other metabolites .

Comparison with Similar Compounds

2,3-Butanediol: A reduction product of acetoin, used in the production of synthetic rubber and antifreeze.

Diacetyl: An oxidation product of acetoin, known for its buttery flavor and used in food flavoring.

Uniqueness: Acetoin-13C4 is unique due to its isotopic labeling, which allows for detailed metabolic and mechanistic studies that are not possible with the unlabeled compound. This makes it particularly valuable in research settings where precise tracking of carbon atoms is required .

Properties

Molecular Formula |

C4H8O2 |

|---|---|

Molecular Weight |

92.076 g/mol |

IUPAC Name |

3-hydroxy(1,2,3,4-13C4)butan-2-one |

InChI |

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3/i1+1,2+1,3+1,4+1 |

InChI Key |

ROWKJAVDOGWPAT-JCDJMFQYSA-N |

Isomeric SMILES |

[13CH3][13CH]([13C](=O)[13CH3])O |

Canonical SMILES |

CC(C(=O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)

![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)

![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)

![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)

![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)